Propyl 3-methoxybenzoate

説明

特性

CAS番号 |

183897-90-7 |

|---|---|

分子式 |

C11H14O3 |

分子量 |

194.23 g/mol |

IUPAC名 |

propyl 3-methoxybenzoate |

InChI |

InChI=1S/C11H14O3/c1-3-7-14-11(12)9-5-4-6-10(8-9)13-2/h4-6,8H,3,7H2,1-2H3 |

InChIキー |

UNMOSDXZVXPNFI-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=CC(=CC=C1)OC |

正規SMILES |

CCCOC(=O)C1=CC(=CC=C1)OC |

同義語 |

Benzoic acid, 3-methoxy-, propyl ester (9CI) |

製品の起源 |

United States |

Foundational & Exploratory

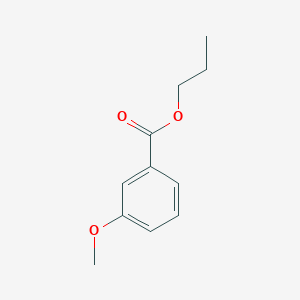

Chemical structure of propyl m-anisate (propyl 3-methoxybenzoate)

Chemical Architecture and Synthetic Utility of Propyl 3-Methoxybenzoate

Abstract

Propyl 3-methoxybenzoate (CAS 183897-90-7), also known as propyl m-anisate, represents a distinct class of benzoate esters characterized by meta-substitution.[1] Unlike its para-isomer (a common fragrance ingredient), the meta-isomer serves primarily as a specialized intermediate in the synthesis of heterocyclic scaffolds, including benzimidazoles and pharmaceutical precursors. This guide provides a comprehensive structural analysis, validated synthetic protocols, and spectroscopic characterization data for researchers engaged in small-molecule drug discovery and organic synthesis.

Molecular Identity & Physicochemical Profile

The molecule features a propyl ester moiety attached to a benzene ring, which is further substituted at the meta (3-) position by a methoxy group. This specific substitution pattern alters the electronic density of the aromatic ring compared to the para-isomer, influencing both reactivity and spectroscopic signatures.

| Property | Data |

| IUPAC Name | Propyl 3-methoxybenzoate |

| Common Name | Propyl m-anisate |

| CAS Number | 183897-90-7 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Pale-yellow liquid |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); Insoluble in water |

| LogP (Predicted) | ~2.8 (Lipophilic) |

Structural Analysis & Electronic Effects

The chemical behavior of propyl 3-methoxybenzoate is governed by the interplay between the ester functionality and the methoxy substituent.

-

The Meta-Methoxy Effect: The methoxy group (-OCH₃) is a strong electron-donating group (EDG) by resonance but an electron-withdrawing group (EWG) by induction. In the meta position, the resonance effect cannot directly delocalize into the carbonyl of the ester (unlike in the para position). Consequently, the inductive withdrawal dominates slightly at the carbonyl carbon, making the ester bond potentially more susceptible to nucleophilic attack than its para counterpart.

-

Lipophilicity: The n-propyl chain adds significant lipophilicity, facilitating cell membrane permeability—a trait exploited in its use as a prodrug-like intermediate for delivering substituted benzoic acids.

Structural Connectivity Diagram

Caption: Structural decomposition highlighting the electronic influence of the meta-methoxy group on the aromatic core and ester functionality.

Synthetic Methodology

While specialized oxidative methods exist, the most robust and scalable protocol for research purposes is the Fischer Esterification . This acid-catalyzed equilibrium reaction is preferred for its operational simplicity and high atom economy.

Protocol: Acid-Catalyzed Esterification

Reagents:

-

3-Methoxybenzoic acid (1.0 eq)

-

n-Propanol (Excess, acts as solvent)

-

Sulfuric acid (H₂SO₄, catalytic, 0.1 eq)

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxybenzoic acid (e.g., 10 mmol) in anhydrous n-propanol (10 mL).

-

Catalysis: Add concentrated H₂SO₄ (3-5 drops) slowly with stirring.

-

Reflux: Heat the mixture to reflux (~97°C) for 4–6 hours. Tip: Use a Dean-Stark trap if scaling up to remove water and drive equilibrium.

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Neutralization: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ solution (2x) to remove unreacted acid.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

Caption: Operational workflow for the Fischer esterification synthesis of propyl 3-methoxybenzoate.

Spectroscopic Characterization

The following data is essential for validating the identity of the synthesized compound. The NMR signals are distinct, particularly the splitting pattern of the propyl chain and the aromatic region.

Nuclear Magnetic Resonance (NMR)

Data derived from high-field analysis (600 MHz, CDCl₃).

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H | 7.64 | Doublet (d) | 1H | Ar-H (Ortho to ester) |

| ¹H | 7.57 | Triplet (t) | 1H | Ar-H (Ortho to OMe) |

| ¹H | 7.33 | Triplet of Doublets | 1H | Ar-H (Meta) |

| ¹H | 7.09 | Doublet of Doublets | 1H | Ar-H (Para to ester) |

| ¹H | 4.27 | Triplet (t) | 2H | -OCH ₂- (Propyl) |

| ¹H | 3.85 | Singlet (s) | 3H | -OCH ₃ (Methoxy) |

| ¹H | 1.79 | Sextet (h) | 2H | -CH₂CH ₂CH₃ |

| ¹H | 1.03 | Triplet (t) | 3H | -CH₂CH₂CH ₃ |

Carbon-13 NMR (¹³C)

-

Carbonyl: 166.77 ppm (Ester C=O)

-

Aromatic CH: 132.03, 129.54, 122.13, 119.43, 114.27 ppm[2]

-

Aliphatic: 66.83 (-OCH₂-), 55.62 (-OCH₃), 22.30 (-CH₂-), 10.70 (-CH₃)

Applications & Stability

-

Pharmaceutical Intermediate: Propyl 3-methoxybenzoate serves as a precursor in the synthesis of benzimidazole derivatives, which are evaluated for antibacterial activity (specifically against C. pneumoniae).[4] The ester group allows for the protection of the carboxylic acid during heterocycle formation before final hydrolysis.[3]

-

Metabolic Stability: As an ester, this compound is susceptible to hydrolysis by carboxylesterases in plasma and liver, releasing 3-methoxybenzoic acid and propanol. This property is often utilized in "soft drug" design where the molecule is designed to degrade into non-toxic metabolites.[3]

References

-

Roy, S., et al. (2026).[2] One-Pot Synthesis of Ketones and Symmetrical Anhydrides from Carboxylic Acids - Supporting Information. Royal Society of Chemistry.[3]

- Key Data: Provides the specific ¹H and ¹³C NMR data for propyl 3-methoxybenzo

-

VulcanChem. (2024).[3] Propyl 3-methoxybenzoate Product Entry.

-

University of Ljubljana. (2016). Synthesis of benzimidazoles.

Sources

Propyl 3-methoxybenzoate molecular weight and formula C11H14O3

CAS: 183897-90-7 | Formula: C₁₁H₁₄O₃ | Molecular Weight: 194.23 g/mol [1][2]

Executive Summary

Propyl 3-methoxybenzoate is a lipophilic ester derivative of m-anisic acid, serving as a critical intermediate in the synthesis of pharmaceutical scaffolds and advanced luminescent materials.[1] Unlike its para-substituted isomer (propyl 4-methoxybenzoate, a common fragrance ingredient), the 3-methoxy (meta) isomer is primarily utilized in structure-activity relationship (SAR) studies to modulate lipophilicity and metabolic stability of benzoic acid-based pharmacophores.[1] This guide details the physicochemical profile, high-purity synthesis, and analytical characterization of this compound for research applications.[3]

Physicochemical Profile

The meta-substitution pattern of the methoxy group confers unique electronic properties compared to the ortho- or para-isomers, influencing both the reactivity of the ester bond and the molecule's interaction with biological targets.[1]

| Property | Value | Context/Relevance |

| CAS Registry Number | 183897-90-7 | Unique identifier; distinct from p-isomer (6938-39-2).[1] |

| Molecular Formula | C₁₁H₁₄O₃ | Carbon (68.02%), Hydrogen (7.27%), Oxygen (24.71%).[1] |

| Molecular Weight | 194.23 g/mol | Ideal range for fragment-based drug design (<300 Da).[1][4] |

| Predicted LogP | ~3.4 | Highly lipophilic; crosses cell membranes effectively.[1][4] |

| Boiling Point | ~265°C (Predicted) | High-boiling liquid; requires vacuum distillation for purification.[1][4] |

| Solubility | Organic Solvents | Soluble in DCM, EtOAc, DMSO; insoluble in water.[1][4] |

| Refractive Index | ~1.505 | Useful for purity checks during distillation.[1][4] |

High-Purity Synthesis Protocol

For pharmaceutical and material science applications, the Acyl Chloride Method is superior to standard Fischer esterification.[4] It drives the reaction to completion without the need for water removal (Dean-Stark), resulting in higher yields and easier purification.

Reaction Mechanism

-

Activation: 3-Methoxybenzoic acid is converted to 3-methoxybenzoyl chloride using Thionyl Chloride (

).[4] -

Esterification: The acid chloride reacts with 1-propanol in the presence of a base (Pyridine or

) to scavenge the HCl byproduct.[4]

Step-by-Step Protocol

Reagents:

-

3-Methoxybenzoic acid (1.0 eq)[1]

-

Thionyl Chloride (1.2 eq)[5]

-

1-Propanol (1.5 eq, anhydrous)[1]

-

Triethylamine (

, 1.5 eq) -

Dichloromethane (DCM, solvent)

Workflow:

-

Activation: In a flame-dried round-bottom flask under

, dissolve 3-methoxybenzoic acid in dry DCM. Add catalytic DMF (2 drops).[4] -

Chlorination: Add

dropwise at 0°C. Reflux for 2 hours until gas evolution ( -

Evaporation: Remove solvent and excess

under reduced pressure to isolate the crude acid chloride (yellow oil).[4] Do not purify. -

Coupling: Re-dissolve the acid chloride in dry DCM. Cool to 0°C.[4]

-

Addition: Add a mixture of 1-propanol and

dropwise over 30 minutes. The reaction is exothermic.[4] -

Workup: Stir at room temperature for 4 hours. Quench with saturated

.[4] Wash the organic layer with 1M HCl (to remove amine), then brine.[4] -

Purification: Dry over

, concentrate, and purify via vacuum distillation or flash chromatography (Hexane:EtOAc 9:1).

Synthesis Logic Diagram

Figure 1: Step-wise synthesis pathway via the acyl chloride route, ensuring anhydrous conditions for maximum yield.

Analytical Characterization

Validating the structure requires confirming the presence of the propyl chain, the methoxy group, and the meta-substitution pattern.

Predicted NMR Profile ( )

The meta-substitution creates a distinct aromatic pattern compared to the symmetric para-isomer.[4]

-

¹H NMR (400 MHz):

- 7.65 (dt, 1H): Aromatic proton at C6 (ortho to ester).[4]

- 7.55 (dd, 1H): Aromatic proton at C2 (ortho to ester/methoxy).[4]

- 7.35 (t, 1H): Aromatic proton at C5 (meta).[4]

- 7.10 (dd, 1H): Aromatic proton at C4 (ortho to methoxy).[4]

-

4.28 (t, 2H): Ester

-

3.85 (s, 3H): Methoxy

-

1.80 (m, 2H): Propyl

-

1.05 (t, 3H): Terminal methyl

Infrared Spectroscopy (FT-IR)

-

1715-1725 cm⁻¹: Strong Carbonyl (

) stretch (Ester).[4] -

1250-1300 cm⁻¹: C-O stretch (Ester/Ether).

-

2960 cm⁻¹: C-H stretch (Alkyl).[4]

Analytical Decision Tree

Figure 2: Analytical workflow to distinguish the target molecule from starting materials and isomers.

Applications in Research & Development

Medicinal Chemistry (Scaffold Design)

Propyl 3-methoxybenzoate serves as a "masked" form of 3-methoxybenzoic acid.[4] In drug development, esterification strategies are used to:

-

Enhance Permeability: The propyl chain increases lipophilicity (LogP ~3.4), facilitating transport across the blood-brain barrier or gastrointestinal membrane.

-

Prodrug Design: Once intracellular, esterases hydrolyze the compound to release the active 3-methoxybenzoic acid metabolite.

-

Metabolic Probing: The methoxy group at the meta position is metabolically robust compared to para-positions, which are prone to oxidation.

Material Science (Luminescence)

Derivatives of 3-methoxybenzoic acid are utilized as ligands for Lanthanide complexes (e.g., Europium, Terbium).[4] The benzoate moiety acts as an "antenna," absorbing UV light and transferring energy to the metal center to induce luminescence.[4] The propyl ester variant allows for solubility in organic polymer matrices, enabling the creation of luminescent plastics.[4]

References

-

VulcanChem. (2025).[4] Propyl 3-methoxybenzoate Product Data (CAS 183897-90-7).[1][2][6] Retrieved from

-

National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 114196: Benzoic acid, 3-methoxy-, propyl ester.[1] Retrieved from [4]

-

Colomer, M. T., et al. (2018).[4][6] An interplay between electronic and structural effects on the photoluminescence decay mechanisms in LaPO4:Tb3+. Journal of Materials Chemistry C. (Context: Use of methoxybenzoate ligands).

-

Clayden, J., Greeves, N., & Warren, S. (2012).[4] Organic Chemistry. Oxford University Press.[4] (Source for Acyl Chloride Esterification Mechanism).[4]

Sources

- 1. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]

- 2. Propyl 3-methoxybenzoate (183897-90-7) for sale [vulcanchem.com]

- 3. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]

- 4. Propyl p-methoxybenzoate | C11H14O3 | CID 243787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chem960.com [chem960.com]

Propyl 3-methoxybenzoate safety data sheet (SDS) and hazards

This guide serves as a comprehensive technical dossier for Propyl 3-methoxybenzoate , designed for researchers and safety officers managing this compound in drug discovery and organic synthesis environments.

CAS Number: 183897-90-7 Synonyms: Propyl m-anisate; Benzoic acid, 3-methoxy-, propyl ester Version: 1.0 | Status: Research Grade Intermediate

Executive Summary & Chemical Identity

Propyl 3-methoxybenzoate is an aromatic ester used primarily as an intermediate in the synthesis of pharmaceuticals and fine chemicals. Structurally, it consists of a propyl group esterified to 3-methoxybenzoic acid.[1][2][3] Due to its status as a specialized research chemical, specific toxicological data is often limited. This guide utilizes Structure-Activity Relationship (SAR) analysis and read-across data from its primary metabolites (3-methoxybenzoic acid and 1-propanol) and structural analogs (Propyl benzoate) to establish a robust safety profile.

Physicochemical Profile (Experimental & Predicted)

| Property | Value | Source/Methodology |

| Molecular Formula | C₁₁H₁₄O₃ | Stoichiometry |

| Molecular Weight | 194.23 g/mol | Calculated |

| Physical State | Colorless to pale yellow liquid | Analogous (Propyl benzoate) |

| Boiling Point | ~255–260 °C (Predicted) | SAR extrapolation [1] |

| Density | ~1.05 g/cm³ (Predicted) | SAR extrapolation [1] |

| Solubility | Insoluble in water; Soluble in EtOH, Et₂O | Lipophilic Ester Nature |

| LogP (Octanol/Water) | 3.2 (Predicted) | Consensus Modeling |

| Flash Point | >110 °C (Predicted) | Closed Cup estimation |

Hazard Identification (GHS Classification)

Based on the hydrolysis potential and hazards of the parent acid (3-methoxybenzoic acid) and alcohol (1-propanol).

GHS Label Elements

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement Code | Hazard Statement |

| Skin Corrosion/Irritation | Cat. 2 | H315 | Causes skin irritation.[4][5] |

| Serious Eye Damage/Irritation | Cat. 2A | H319 | Causes serious eye irritation.[4][5] |

| STOT - Single Exposure | Cat. 3 | H335 | May cause respiratory irritation.[4][5] |

Precautionary Statements

-

P280: Wear protective gloves/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing.[5][7]

Metabolic Pathway & Toxicology

To understand the systemic toxicity of Propyl 3-methoxybenzoate, one must analyze its metabolic fate. Esters are subject to enzymatic hydrolysis by carboxylesterases in the plasma and liver.

Hydrolysis Pathway Diagram

The following diagram illustrates the cleavage of the ester bond, yielding two distinct metabolites with known toxicological profiles.

Figure 1: Predicted metabolic hydrolysis pathway of Propyl 3-methoxybenzoate.

Toxicological Insights

-

3-Methoxybenzoic Acid (Metabolite A): Known to cause skin and severe eye irritation [2].[4] It contributes to the local irritation effects of the parent ester.

-

1-Propanol (Metabolite B): A central nervous system (CNS) depressant. While the molar quantity released from small-scale exposure is low, massive ingestion could theoretically present alcohol-like intoxication risks.

-

Sensitization: Benzoates generally have a low sensitization potential compared to acrylates, but individual susceptibility varies.

Safe Handling & Engineering Controls

This protocol ensures a self-validating safety system where engineering controls act as the primary defense, followed by PPE.

Engineering Controls

-

Fume Hood: All open handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Inert Atmosphere: While not strictly pyrophoric, storing under nitrogen prevents oxidative degradation and moisture-induced hydrolysis.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommended Equipment | Rationale |

| Eyes | Chemical Splash Goggles | Protects against hydrolysis-derived acid burns. |

| Hands | Nitrile Gloves (≥ 0.11 mm) | Good resistance to esters and short-chain alcohols. |

| Respiratory | NIOSH N95 or P100 (if aerosolized) | Prevents inhalation of mist (H335). |

| Skin | Lab Coat (Cotton/Poly blend) | Standard barrier protection. |

Emergency Response Protocols

Standard Operating Procedure (SOP) for Accidental Exposure

Spill Response Logic

Figure 2: Decision logic for spill response management.

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes.[5][7] Lifting eyelids is crucial to remove trapped esters which may hydrolyze on the ocular surface. Seek medical attention.

-

Skin Contact: Wash with soap and water.[5][6][8] Do not use solvents (ethanol/acetone) as they may enhance transdermal absorption.

-

Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk.

Synthesis & Stability

For researchers synthesizing this compound, the following reaction pathway is standard.

Reaction: 3-Methoxybenzoic acid + 1-Propanol

-

Catalyst: Sulfuric acid or p-Toluenesulfonic acid.

-

Stability: Stable under standard temperature and pressure.[7] Avoid strong oxidizing agents and strong bases (causes saponification).

Ecological Impact & Disposal[6]

-

Aquatic Toxicity: Esters of this molecular weight are generally moderately toxic to aquatic life (Category 3). Avoid release into drains.[6]

-

Biodegradability: Expected to be readily biodegradable due to the ester linkage, which is easily cleaved by environmental esterases.

-

Disposal: Incineration in a licensed chemical waste facility is the required disposal method.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 114196, Benzoic acid, 3-methoxy-, propyl ester. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Benzoic acid, 3-methoxy-.[9] Retrieved from [Link]

Sources

- 1. Propyl gallate (CAS 121-79-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chemscene.com [chemscene.com]

- 3. chem960.com [chem960.com]

- 4. westliberty.edu [westliberty.edu]

- 5. angenechemical.com [angenechemical.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. carlroth.com [carlroth.com]

- 8. 3-Methoxybenzoic acid - Safety Data Sheet [chemicalbook.com]

- 9. Propyl p-methoxybenzoate | C11H14O3 | CID 243787 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of Propyl 3-methoxybenzoate: A Technical Characterization Guide

The following technical guide is structured to address the solubility profile of Propyl 3-methoxybenzoate , bridging theoretical prediction with definitive experimental protocols.

Executive Summary

Propyl 3-methoxybenzoate (CAS: 6938-39-2), also known as propyl m-anisate , represents a class of lipophilic aromatic esters often utilized as intermediates in organic synthesis and potential fragrance ingredients.[1][2] Unlike its para-isomer (propyl 4-methoxybenzoate), the meta-substitution pattern imparts unique asymmetry, influencing crystal packing and solvent interaction.[1]

This guide addresses a critical gap in public literature: the absence of a standardized experimental solubility dataset for this specific isomer.[1] Consequently, this document functions as a strategic protocol , synthesizing in silico predictive profiling with a self-validating Laser Monitoring Observation methodology to establish the compound's thermodynamic solubility landscape.

Physicochemical Characterization & Predicted Profile

Before experimental determination, a theoretical baseline is required to optimize solvent selection.[1]

Compound Identity

| Parameter | Detail |

| IUPAC Name | Propyl 3-methoxybenzoate |

| CAS Registry | 6938-39-2 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Physical State (Predicted) | Low-melting solid or viscous liquid (Est.[1][3] MP: ~74°C via Joback method; likely lower in practice due to meta-substitution entropy) |

Theoretical Solubility Framework (Hansen Solubility Parameters)

The solubility behavior of propyl 3-methoxybenzoate is governed by three interaction vectors:

-

Dispersion Forces (

): High contribution from the propyl chain and aromatic ring.[1] -

Polar Forces (

): Moderate contribution from the ester carbonyl and methoxy ether linkage.[1] -

Hydrogen Bonding (

): Weak contribution (H-bond acceptor only; no donor).[1]

Predicted Solubility Landscape:

-

High Solubility (Miscible/Freely Soluble):

-

Low Solubility (Sparingly Soluble/Insoluble):

Definitive Experimental Protocol: Laser Monitoring Technique

To generate a precise solubility profile (Mole Fraction vs. Temperature), the Laser Monitoring Observation Technique is the gold standard.[1] This dynamic method minimizes manual sampling errors and detects the exact point of solid disappearance (saturation).[1]

Experimental Workflow Diagram

Caption: Dynamic Laser Monitoring workflow for determining the solid-liquid equilibrium point.

Step-by-Step Methodology

Objective: Determine the mole fraction solubility (

-

Preparation:

-

Calibrate the analytical balance (uncertainty ±0.0001 g).

-

Set up a double-jacketed glass vessel connected to a thermostatic water bath (uncertainty ±0.05 K).

-

Install a laser source (e.g., He-Ne or simple diode) and a light intensity meter on opposite sides of the vessel.[1]

-

-

Solute Addition:

-

Equilibration & Monitoring:

-

Endpoint Detection:

-

Iteration:

Data Analysis & Thermodynamic Modeling

Raw data (Mass Solute/Mass Solvent vs. Temperature) must be converted to Mole Fraction (

The Modified Apelblat Equation

The empirical Apelblat model is the standard for correlating solubility data of esters in organic solvents:

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1][2][7]

- : Empirical parameters derived via non-linear regression.

Validation Criteria:

-

(Correlation Coefficient): Must be

-

RAD (Relative Average Deviation): Should be

.[1] If RAD > 5%, suspect experimental error (e.g., solvent evaporation or impure solute).[1]

Thermodynamic Parameters

Using the van't Hoff analysis, calculate the dissolution enthalpy (

-

Positive

(Endothermic): Solubility increases with temperature (Typical for benzoates).[1] -

Positive

: Indicates disordering of the crystal lattice is the driving force.[1]

Applications & Implications

Understanding this profile is critical for:

-

Purification (Recrystallization):

-

Synthesis Workup:

-

Formulation:

-

For use in lipophilic formulations, Isopropyl Myristate or Propylene Glycol (co-solvent) may be required to prevent phase separation.[1]

-

References

-

Methodology: Jouyban, A., et al. "An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique."[1] Pharmaceutical Sciences, 2024.[1] Link

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1]

-

Compound Data: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 243787, Propyl 4-methoxybenzoate (Isomer Analog)." PubChem, 2025.[1][5][8] Link

-

Property Prediction: Cheméo. "Chemical Properties of Benzoic acid, 4-methoxy-, propyl ester (CAS 6938-39-2)." Cheméo, 2025.[1][5][7][8][9][10] Link

Sources

- 1. Methyl 3-methoxybenzoate | C9H10O3 | CID 79332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 4-methoxy-, propyl ester (CAS 6938-39-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. benzyl hexanoate, 6938-45-0 [thegoodscentscompany.com]

- 4. Buy Methyl 3-methoxybenzoate | 5368-81-0 [smolecule.com]

- 5. Propyl Gallate | C10H12O5 | CID 4947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. Propyl p-methoxybenzoate | C11H14O3 | CID 243787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Gpc Regulatory Intelligence Portal [gpcgateway.com]

- 10. Norway Regulations for Chemical Sector | GPC Gateway [gpcgateway.com]

Thermodynamic properties of 3-methoxybenzoic acid propyl ester

An In-depth Technical Guide to the Thermodynamic Properties of 3-Methoxybenzoic Acid Propyl Ester

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the thermodynamic properties of 3-methoxybenzoic acid propyl ester. In the absence of extensive experimental data for this specific ester in publicly available literature, this document serves as a procedural roadmap for researchers, scientists, and drug development professionals. It outlines the synthesis of the compound and details the experimental protocols for characterizing its key thermodynamic parameters, including melting point, boiling point, enthalpy of fusion, and heat capacity. By synthesizing established analytical techniques with theoretical insights, this guide offers a robust framework for the empirical investigation of 3-methoxybenzoic acid propyl ester, a compound of interest in various chemical and pharmaceutical applications.

Introduction: The Significance of Thermodynamic Properties

3-Methoxybenzoic acid propyl ester, an aromatic ester, belongs to a class of compounds with growing interest in materials science and pharmaceutical development.[1][2] The thermodynamic properties of such molecules are critical in predicting their behavior in various applications, from their stability in formulations to their potential as phase change materials for thermal energy storage.[3] Understanding these properties is paramount for process optimization, safety assessment, and quality control in drug development and manufacturing.

This guide will detail the necessary steps to characterize the thermodynamic profile of 3-methoxybenzoic acid propyl ester, beginning with its synthesis and proceeding through a suite of analytical techniques.

Synthesis of 3-Methoxybenzoic Acid Propyl Ester

The synthesis of 3-methoxybenzoic acid propyl ester is typically achieved through Fischer esterification, a well-established method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[4]

Reaction Scheme

The reaction involves the protonation of the carbonyl oxygen of 3-methoxybenzoic acid, followed by nucleophilic attack by propanol. Subsequent dehydration yields the desired ester.

Experimental Protocol: Fischer Esterification

-

Reactant Preparation: In a round-bottom flask, combine 1 molar equivalent of 3-methoxybenzoic acid with 3-5 molar equivalents of n-propanol. The excess propanol serves as both a reactant and a solvent, driving the equilibrium towards the product side.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 0.1-0.5 mol%).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to the boiling point of propanol (approximately 97 °C) for 2-4 hours.[4] The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like diethyl ether and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude ester is then purified by column chromatography or distillation to yield the final product.[5]

Determination of Phase Transition Properties

The melting and boiling points are fundamental thermodynamic properties that define the physical state of a substance at a given temperature and pressure.

Melting Point and Enthalpy of Fusion: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and the enthalpy of fusion (ΔHfus) of a substance.[6][7] It measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Heating Rate: A slower heating rate (e.g., 2-5 °C/min) provides better resolution of thermal events, which is crucial for accurately determining the onset of melting.

-

Sample Mass: A small sample mass (typically 3-5 mg) minimizes thermal gradients within the sample, leading to sharper peaks and more accurate enthalpy measurements.

-

Inert Atmosphere: Purging the sample chamber with an inert gas like nitrogen prevents oxidative degradation of the organic ester at elevated temperatures.

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards such as indium and benzoic acid.

-

Sample Preparation: Accurately weigh 3-5 mg of purified 3-methoxybenzoic acid propyl ester into an aluminum DSC pan and hermetically seal it.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).

-

Ramp the temperature at a controlled rate (e.g., 5 °C/min) to a temperature significantly above the melting point.

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at the same rate.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.[8]

Diagram: DSC Experimental Workflow

Caption: Workflow for determining melting point and enthalpy of fusion using DSC.

Boiling Point Determination: Ebulliometry

Ebulliometry is a precise method for determining the boiling point of a liquid by measuring the temperature at which its vapor pressure equals the atmospheric pressure.[9][10]

-

Apparatus Setup: Assemble the ebulliometer, ensuring the thermometer bulb is positioned correctly in the vapor phase to obtain an accurate reading.

-

Calibration: Determine the boiling point of a pure solvent, such as distilled water, to calibrate the apparatus for the current atmospheric pressure.[10]

-

Sample Measurement: Introduce a known volume of 3-methoxybenzoic acid propyl ester into the boiling flask.

-

Heating: Gently heat the sample until a steady reflux is achieved.

-

Temperature Reading: Record the constant temperature at which the liquid and vapor are in equilibrium. This temperature is the boiling point.

Heat Capacity and Thermal Stability

Heat Capacity (Cp) Determination

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. DSC can also be used to measure the specific heat capacity (Cp) of 3-methoxybenzoic acid propyl ester.[11]

-

Baseline Run: Run the DSC program with empty sample and reference pans to obtain a baseline.

-

Standard Run: Run the same program with a sapphire standard of known mass and heat capacity.

-

Sample Run: Run the program with the 3-methoxybenzoic acid propyl ester sample.

-

Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs.

Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12] This is crucial for determining the decomposition temperature and assessing the thermal stability of the ester.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of 3-methoxybenzoic acid propyl ester into the TGA sample pan.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) in an inert (nitrogen) or oxidative (air) atmosphere.

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

Predicted Thermodynamic Data and Comparison

| Property | Predicted Value for Isopropyl 3-methoxybenzoate[13] |

| Boiling Point (Tboil) | 581.01 K |

| Melting Point (Tfus) | 332.06 K |

| Enthalpy of Vaporization (ΔvapH°) | 54.20 kJ/mol |

| Enthalpy of Fusion (ΔfusH°) | 18.35 kJ/mol |

| Ideal Gas Heat Capacity (Cp,gas) | 371.20 J/mol·K (at 581.01 K) |

Conclusion

The thermodynamic characterization of 3-methoxybenzoic acid propyl ester is essential for its effective application in research and industry. This guide has provided a comprehensive framework for the synthesis and detailed thermodynamic analysis of this compound using established techniques such as Fischer esterification, Differential Scanning Calorimetry, Ebulliometry, and Thermogravimetric Analysis. The provided protocols are designed to ensure scientific integrity and generate reliable data. While direct experimental values for the target compound are currently scarce, the methodologies outlined here will enable researchers to confidently determine these crucial properties, thereby advancing our understanding and utilization of this and other aromatic esters.

References

-

Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2021, October 15). MDPI. Retrieved February 7, 2026, from [Link]

-

3-Methoxybenzoic Acid | C8H8O3. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

3-Methoxysalicylic acid | C8H8O4. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

3-Methoxybenzoic acid, 3-phenylpropyl ester | C17H18O3. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Showing Compound 3-Methoxybenzoic acid (FDB010546). (n.d.). FooDB. Retrieved February 7, 2026, from [Link]

-

Benzoic acid, 3-methoxy-. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

-

Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. (1970). Analytical Chemistry, 42(12), 1340-1344. [Link]

-

Chemical Properties of Benzoic acid, 3-methoxy-, isopropyl ester. (n.d.). Cheméo. Retrieved February 7, 2026, from [Link]

-

Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. (2018). Journal of the American Oil Chemists' Society, 95(10), 1263-1273. [Link]

-

Heats of vaporization of esters by the gas chromatography–calorimetry method. (1980). Canadian Journal of Chemistry, 58(24), 2796-2799. [Link]

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2021). Energies, 14(20), 6738. [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

-

Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. (2004). Polymer Degradation and Stability, 83(2), 227-235. [Link]

- Method for preparing 3-methoxy methyl propionate. (2005). Google Patents.

-

Differential Scanning Calorimetry (DSC) Theory and Applications. (n.d.). TA Instruments. Retrieved February 7, 2026, from [Link]

-

Heats of vaporization of esters by the gas chromatography–calorimetry method. (1980). Canadian Journal of Chemistry, 58(24), 2796-2799. [Link]

-

Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. (2021). The Journal of Chemical Thermodynamics, 161, 106511. [Link]

-

Determination of Alcohol Content of Wine by Ebulliometry. (n.d.). Hill Laboratories. Retrieved February 7, 2026, from [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2014). Journal of Biomaterials and Nanobiotechnology, 5(4), 239-247. [Link]

-

Calorimetric study of peroxycarboxylic ester synthesis. (2009). Journal of Thermal Analysis and Calorimetry, 97(3), 963-968. [Link]

-

Back to Basics: Thermogravimetric Analysis (TGA). (2020, September 16). YouTube. Retrieved February 7, 2026, from [Link]

- Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (2006). Google Patents.

-

Differential Scanning Calorimeter. (n.d.). Duke University Shared Materials Instrumentation Facility. Retrieved February 7, 2026, from [Link]

-

ALCOHOL BY EBULLIOMETER. (n.d.). Enartis. Retrieved February 7, 2026, from [Link]

-

Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved February 7, 2026, from [Link]

-

Is boiling point a reliable way to assess ester purity? (2023, July 16). Quora. Retrieved February 7, 2026, from [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2021). Molbank, 2021(4), M1296. [Link]

-

3 Methoxy Benzoic Acid. (n.d.). Chemixl Intermediates Pvt. Ltd. Retrieved February 7, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. mdpi.com [mdpi.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. seniorchem.com [seniorchem.com]

- 10. enartis.com [enartis.com]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Benzoic acid, 3-methoxy-, isopropyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

A-Z Guide to Propyl 3-Methoxybenzoate Synthesis: From Principles to Practice

An In-depth Technical Guide for Chemical Researchers and Pharmaceutical Scientists

Abstract

Propyl 3-methoxybenzoate is a valuable ester compound with potential applications in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive review of its synthesis pathways, with a primary focus on the robust and widely applicable Fischer-Speier esterification. We delve into the mechanistic underpinnings of this reaction, offering field-proven insights into catalyst selection, reaction optimization, and purification strategies. Alternative synthetic routes, including acylation via 3-methoxybenzoyl chloride and transesterification, are also discussed to provide a complete strategic overview. Detailed, step-by-step experimental protocols are provided, supplemented by data tables and process diagrams to ensure clarity and reproducibility. This guide is designed to serve as a practical, authoritative resource for researchers engaged in organic synthesis and drug development, bridging fundamental principles with actionable laboratory procedures.

Introduction and Strategic Overview

Propyl 3-methoxybenzoate is an aromatic ester whose synthesis is a foundational exercise in organic chemistry, illustrating key principles of reaction mechanisms and process control. While its direct applications are still emerging, its structural motif is relevant in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.[1] The primary challenge in its synthesis lies not in feasibility, but in efficiency—maximizing yield and purity while maintaining cost-effectiveness and scalability.

This guide provides a detailed exploration of the most logical and efficient pathways to synthesize propyl 3-methoxybenzoate, beginning with a retrosynthetic analysis to identify the most practical starting materials.

Retrosynthetic Analysis

A retrosynthetic approach to propyl 3-methoxybenzoate logically disconnects the ester bond, identifying a carboxylic acid and an alcohol as the primary precursors. This disconnection points to 3-methoxybenzoic acid and propan-1-ol as the most direct and commercially viable starting materials for an esterification reaction.

Caption: Retrosynthetic analysis of propyl 3-methoxybenzoate.

Primary Synthesis Pathway: Fischer-Speier Esterification

The Fischer-Speier esterification, or simply Fischer esterification, is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2] It is the most direct, atom-economical, and commonly employed method for preparing simple esters like propyl 3-methoxybenzoate.[3]

Mechanism and Scientific Principles

Understanding the mechanism is critical to optimizing the reaction. Fischer esterification is a reversible nucleophilic acyl substitution.[4] The key is recognizing that every step is in equilibrium, which dictates the strategies required to drive the reaction toward the product.

The mechanism proceeds through several key steps:[5]

-

Protonation of the Carbonyl: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of 3-methoxybenzoic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

-

Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of propan-1-ol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl C=O bond.

-

Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

Caption: Key stages of the Fischer esterification mechanism.

Causality Behind Experimental Choices

-

Acid Catalyst: Strong mineral acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used. Sulfuric acid serves a dual purpose: it is an effective catalyst and a dehydrating agent, helping to remove the water byproduct and shift the equilibrium towards the products.[6]

-

Le Châtelier's Principle in Action: To maximize the yield, the equilibrium must be shifted to the right. This is achieved in two primary ways:[4][7]

-

Excess Reactant: Using propan-1-ol as the limiting reagent and in large excess (it can often serve as the solvent itself) drives the reaction forward.

-

Removal of Water: As water is formed, its removal prevents the reverse reaction (ester hydrolysis). This can be done using a dehydrating agent or physically by azeotropic distillation with a Dean-Stark apparatus if a solvent like toluene is used.[4]

-

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

3-Methoxybenzoic acid

-

Propan-1-ol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or Ethyl Acetate)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-methoxybenzoic acid (1.0 eq) and an excess of propan-1-ol (5.0-10.0 eq). The alcohol will also function as the solvent.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (approx. 0.1-0.2 eq) dropwise to the stirring mixture. Causality: The acid must be added slowly as the initial protonation is exothermic.

-

Reflux: Heat the mixture to a gentle reflux (the boiling point of propan-1-ol is ~97 °C) and maintain for 2-4 hours.[8] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Neutralization:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing cold water.

-

Add diethyl ether to extract the ester.

-

Carefully wash the organic layer with saturated NaHCO₃ solution until effervescence ceases. Causality: This step neutralizes the sulfuric acid catalyst and removes any unreacted 3-methoxybenzoic acid by converting it to its water-soluble sodium salt.

-

Wash the organic layer with brine. Causality: This removes residual water and helps break up any emulsions.

-

-

Drying and Solvent Removal:

-

Drain the organic layer into a clean flask and dry over anhydrous MgSO₄.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess propan-1-ol.

-

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure propyl 3-methoxybenzoate.[9][10]

Caption: Step-by-step workflow for the synthesis and purification.

Alternative Synthesis Pathways

While Fischer esterification is the workhorse, other methods are available, particularly when starting materials are sensitive to strong acids or when higher reactivity is desired.

Acylation with 3-Methoxybenzoyl Chloride

This pathway involves a two-step process: converting the carboxylic acid to a more reactive acid chloride, followed by reaction with the alcohol.

-

Formation of 3-Methoxybenzoyl Chloride: 3-methoxybenzoic acid can be converted to 3-methoxybenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12] The reaction with thionyl chloride is common, producing gaseous byproducts (SO₂ and HCl) that are easily removed.

-

Esterification: The resulting 3-methoxybenzoyl chloride is highly electrophilic and reacts rapidly with propan-1-ol, often at room temperature.[10] A weak, non-nucleophilic base like pyridine is typically added to scavenge the HCl produced during the reaction.

-

Expert Insight: This method is faster and not reversible, often leading to higher yields. However, it is less atom-economical, and the reagents (e.g., thionyl chloride) are harsh and require careful handling. It is best reserved for acid-sensitive substrates or small-scale syntheses where yield is paramount.[13]

Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[14] For example, methyl 3-methoxybenzoate could be reacted with an excess of propan-1-ol in the presence of an acid or base catalyst to produce propyl 3-methoxybenzoate and methanol.[15]

-

Expert Insight: To drive this equilibrium-controlled reaction, the lower-boiling alcohol byproduct (methanol) must be removed as it forms, typically by distillation. This method is most useful when the starting ester (e.g., the methyl ester) is more readily available or cheaper than the corresponding carboxylic acid.

Data Summary and Characterization

Comparative Data Table

| Parameter | Fischer Esterification | Acylation via Acid Chloride | Transesterification |

| Starting Materials | Carboxylic Acid, Alcohol | Carboxylic Acid, SOCl₂, Alcohol | Ester, Alcohol |

| Catalyst | Strong Acid (H₂SO₄) | None (Base scavenger used) | Acid or Base |

| Reaction Conditions | Reflux (High Temp) | Mild (Often 0°C to RT) | Reflux (High Temp) |

| Reversibility | Reversible | Irreversible | Reversible |

| Key Advantage | Atom economical, simple | High yield, fast reaction | Useful if starting ester is available |

| Key Disadvantage | Equilibrium-limited | Harsh reagents, extra step | Equilibrium-limited, byproduct removal |

Product Characterization

Validation of the final product, propyl 3-methoxybenzoate, is achieved through standard spectroscopic techniques. While specific spectra for the target compound are not widely published, data can be reliably predicted based on analogous structures like propyl benzoate and methyl 3-methoxybenzoate.[16][17]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals:

-

A triplet around 0.9-1.0 ppm (3H) for the terminal methyl group of the propyl chain.

-

A sextet around 1.7-1.8 ppm (2H) for the central methylene group of the propyl chain.[18]

-

A triplet around 4.2-4.3 ppm (2H) for the methylene group attached to the ester oxygen (-OCH₂-).[19]

-

A singlet around 3.8 ppm (3H) for the methoxy group (-OCH₃).

-

A complex multiplet pattern in the aromatic region (7.0-7.8 ppm, 4H).

-

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for each carbon environment:

-

IR Spectroscopy: Infrared spectroscopy provides definitive evidence of the ester functional group.[20]

-

A strong, sharp absorption band between 1715-1730 cm⁻¹ corresponding to the C=O carbonyl stretch.[21]

-

Two distinct C-O stretching bands in the region of 1300-1000 cm⁻¹ .[21]

-

The absence of the broad O-H stretch from the starting carboxylic acid (~2500-3300 cm⁻¹) is a key indicator of reaction completion.

-

Conclusion

The synthesis of propyl 3-methoxybenzoate is most practically and efficiently achieved via Fischer-Speier esterification of 3-methoxybenzoic acid and propan-1-ol. This method, catalyzed by a strong acid and driven to completion by using an excess of the alcohol, represents the most robust and scalable pathway. While alternative routes through an acid chloride intermediate or via transesterification offer advantages in specific contexts, they introduce additional steps or complexities that may not be necessary for this target molecule. A thorough understanding of the underlying reaction mechanisms and principles of chemical equilibrium, as detailed in this guide, empowers the researcher to optimize conditions for maximal yield and purity, ensuring a successful and reproducible synthesis.

References

-

BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. Retrieved from [Link][5]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link][4]

-

NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. Retrieved from [Link][2]

-

Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride. Retrieved from [22]

-

Shree Sulphurics. (n.d.). 3-Methoxy Benzoyl Chloride. Retrieved from [Link][13]

-

ResearchGate. (2025). Transesterification of Methylbenzoate with Alcohols Catalyzed by Natural Phosphate. Retrieved from [Link][15]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link][3]

-

E3S Web of Conferences. (2024). Optimization of Methyl Ester Through Simultaneous Esterification–Transesterification Reactions Using Waste Cooking Oil as Raw. Retrieved from [Link]

-

Theorem Chemical. (n.d.). High-Quality 3-Methoxy propyl amine(MOPA) Manufacturers, Supplier. Retrieved from [Link][1]

-

ResearchGate. (n.d.). Synthesis of Trimethylolpropane Esters by Base‐Catalyzed Transesterification. Retrieved from [Link][23]

-

YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link][7]

-

PrepChem.com. (n.d.). Synthesis of p-methoxybenzoyl chloride. Retrieved from [Link][11]

-

AZoM. (n.d.). The Spectra of Propyl Benzoate. Retrieved from [Link][16]

-

Wikipedia. (n.d.). Propyl benzoate. Retrieved from [Link][24]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link][20]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link][21]

-

Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link][9]

-

HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link][25]

-

YouTube. (2012). An Introduction to IR Spectroscopy - Esters. Retrieved from [Link][26]

-

PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link][12]

-

Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link][8]

-

Google Patents. (n.d.). CN105481687A - Preparing method for o-methoxybenzoyl chloride. Retrieved from [27]

-

PMC. (n.d.). Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide. Retrieved from [Link][14]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link][28]

-

ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link][29]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link][19]

-

PubChem. (n.d.). Propyl 3-methoxypropanoate. Retrieved from [Link][30]

-

PubChem. (n.d.). Methyl 3-methoxybenzoate. Retrieved from [Link][17]

Sources

- 1. China High-Quality 3-Methoxy propyl amine(MOPA) Manufacturers, Supplier - Theorem Chemical [theoremchem.com]

- 2. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. purdue.edu [purdue.edu]

- 7. youtube.com [youtube.com]

- 8. coachbenner.weebly.com [coachbenner.weebly.com]

- 9. scienceready.com.au [scienceready.com.au]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. prepchem.com [prepchem.com]

- 12. prepchem.com [prepchem.com]

- 13. 3-Methoxy Benzoyl Chloride | 1711-05-3 | C8H7ClO2 [shreesulphuric.com]

- 14. Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. azom.com [azom.com]

- 17. Methyl 3-methoxybenzoate | C9H10O3 | CID 79332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. PROPYL BENZOATE(2315-68-6) 1H NMR spectrum [chemicalbook.com]

- 19. rsc.org [rsc.org]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. CN102690175A - Preparation method of 3-methoxybenzyl chloride - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. Propyl benzoate - Wikipedia [en.wikipedia.org]

- 25. hscprep.com.au [hscprep.com.au]

- 26. youtube.com [youtube.com]

- 27. CN105481687A - Preparing method for o-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. researchgate.net [researchgate.net]

- 30. Propyl 3-methoxypropanoate | C7H14O3 | CID 219670 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for synthesis of propyl 3-methoxybenzoate from 3-methoxybenzoic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of propyl 3-methoxybenzoate (CAS: N/A for specific isomer, analogous to 6938-39-2 para-isomer) from 3-methoxybenzoic acid (m-anisic acid). The method utilizes a classic Fischer esterification driven by acid catalysis and azeotropic water removal. This route is selected for its high atom economy, operational simplicity, and use of inexpensive reagents, making it suitable for both discovery-phase synthesis and process scale-up.[1]

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists.

Scientific Foundation & Reaction Mechanism

Reaction Rationale

The synthesis involves the nucleophilic acyl substitution of 3-methoxybenzoic acid with

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the proton-transfer mediated mechanism, highlighting the critical tetrahedral intermediate.

Materials & Equipment

| Reagent / Equipment | Grade/Spec | Role |

| 3-Methoxybenzoic Acid | >98% Purity | Limiting Reagent |

| 1-Propanol ( | Anhydrous | Reagent & Solvent |

| Sulfuric Acid ( | Conc. (98%) | Catalyst |

| Sodium Bicarbonate ( | Sat.[2][3][4] Aqueous | Neutralization |

| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |

| Magnesium Sulfate ( | Anhydrous | Drying Agent |

| Dean-Stark Apparatus | Standard | Water Removal (Optional but recommended) |

Experimental Protocol

Phase 1: Reaction Setup

-

Charge: In a 250 mL round-bottom flask (RBF), dissolve 15.2 g (100 mmol) of 3-methoxybenzoic acid in 60 mL (approx. 800 mmol) of

-propanol.-

Expert Insight: A molar ratio of 1:8 (Acid:Alcohol) is chosen to act as both solvent and equilibrium driver.

-

-

Catalyst Addition: While stirring magnetically, slowly add 1.0 mL of concentrated

dropwise.-

Caution: Exothermic addition. Ensure the solution does not boil uncontrollably.

-

-

Reflux: Attach a reflux condenser (or Dean-Stark trap filled with propanol) and heat the mixture to a vigorous reflux (

;

Phase 2: Reaction Monitoring

-

Timecourse: Reflux for 4–6 hours .

-

TLC Control: Monitor reaction progress using TLC (Silica gel; Eluent: 20% EtOAc in Hexanes).

-

Visualization: UV lamp (254 nm).

-

Target: Disappearance of the starting material spot (

, streaking) and appearance of the less polar ester spot (

-

Phase 3: Workup & Isolation

-

Concentration: Cool the mixture to room temperature. Remove excess

-propanol via rotary evaporation under reduced pressure (50 -

Partition: Dissolve the oily residue in 100 mL EtOAc and transfer to a separatory funnel.

-

Washing (Critical Step):

-

Wash 1: Water (50 mL) to remove bulk acid catalyst.

-

Wash 2 & 3: Saturated

( -

Expert Insight: This step converts unreacted 3-methoxybenzoic acid into its water-soluble sodium salt. Caution:

evolution will occur; vent funnel frequently. -

Wash 4: Brine (saturated NaCl, 50 mL) to remove residual water.

-

-

Drying: Collect the organic layer, dry over anhydrous

for 15 minutes, and filter. -

Evaporation: Concentrate the filtrate under vacuum to yield the crude propyl 3-methoxybenzoate as a clear to pale-yellow oil.

Phase 4: Purification (If required)

-

Distillation: For high purity (>99%), perform vacuum distillation. (Expected bp: ~140–145

C at 15 mmHg). -

Yield: Expected isolated yield is 85–92% .

Process Workflow Visualization

Quality Control & Characterization

Validate the synthesized compound using the following spectral parameters.

| Technique | Parameter | Expected Signal / Value |

| Appearance | Visual | Colorless to pale yellow oil |

| (400 MHz, | ||

| IR Spectroscopy | Thin Film | 1715 cm |

| GC-MS | EI (70 eV) | Molecular Ion ( |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete reaction (Equilibrium) | Increase reflux time or use a Dean-Stark trap to actively remove water. |

| Product is Acidic | Incomplete neutralization | Repeat |

| Emulsion during Wash | Similar densities/surfactant effect | Add solid NaCl to saturate the aqueous layer or filter through Celite. |

| Cloudy Product | Residual water | Re-dissolve in dry ether/EtOAc, dry with fresh |

Safety & Handling

-

Sulfuric Acid: Highly corrosive. Wear acid-resistant gloves and face shield.

-

3-Methoxybenzoic Acid: Irritant.[5] Avoid dust inhalation.

-

Solvents:

-Propanol and Ethyl Acetate are flammable. Perform all heating in a fume hood away from sparks.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocol for Fischer Esterification).[6]

- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic grounding for nucleophilic acyl substitution).

-

PubChem Compound Summary. Propyl 4-methoxybenzoate (Isomer Analog). National Center for Biotechnology Information. [Link] (Accessed Feb 9, 2026).

- Furniss, B. S.Fischer Esterification General Procedures. In Vogel's Textbook of Practical Organic Chemistry; Pearson, 1989; pp 1077-1079.

Sources

- 1. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Propyl 3-methylbenzoate | C11H14O2 | CID 226905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Propyl gallate - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Process Optimization for the Catalytic Esterification of m-Anisic Acid with 1-Propanol

Subtitle: A Comparative Protocol for Homogeneous vs. Heterogeneous Catalysis in Pharmaceutical Intermediate Synthesis

Executive Summary & Strategic Relevance

In the landscape of drug development and fine chemical synthesis, alkyl benzoates serve as critical scaffolds. Specifically, propyl 3-methoxybenzoate (the propyl ester of m-anisic acid) represents a valuable intermediate for various pharmacological targets and flavor compounds.[1]

This Application Note addresses the kinetic and thermodynamic challenges inherent in the Fischer esterification of m-anisic acid with 1-propanol . While traditional methods utilize homogeneous mineral acids (e.g.,

Mechanistic Insight & Reaction Design

The Chemical Challenge

The esterification of m-anisic acid is an equilibrium-limited reaction (

-

Substrate Analysis: The meta-methoxy group exerts a negative inductive effect (-I) on the benzene ring but lacks the direct resonance donation (+R) seen in para-anisic acid.[1] This makes the carbonyl carbon of m-anisic acid sufficiently electrophilic, yet the reaction kinetics are often sluggish compared to unsubstituted benzoic acid due to steric and electronic nuances.

-

Solvent/Reagent: 1-Propanol acts as both the nucleophile and the solvent.[1][2] Crucially, 1-propanol forms a binary azeotrope with water (bp 87.6 °C, 71.7% propanol), which allows for the continuous removal of the water byproduct via azeotropic distillation.

Reaction Pathway

The mechanism follows the classic acid-catalyzed acyl substitution (Fischer Esterification).[1]

Figure 1: Mechanistic Pathway & Workflow

Caption: Step-wise mechanistic flow of acid-catalyzed esterification. The dashed red line indicates the reverse reaction, which is suppressed by azeotropic water removal.

Experimental Protocols

Materials & Equipment

-

Reagents: m-Anisic acid (3-methoxybenzoic acid, >99%), 1-Propanol (Anhydrous), Sulfuric Acid (98%) OR Amberlyst-15 (dry form).[1]

-

Apparatus: 3-neck Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Magnetic stirrer, Heating mantle with temperature controller.

Protocol A: Heterogeneous Catalysis (Recommended)

Target Audience: Process Chemists requiring high purity and minimal waste.

-

Catalyst Pre-treatment: Wash Amberlyst-15 resin with dry 1-propanol (3x) to remove pore-clogging fines and residual moisture.[1][2]

-

Charging: To a 250 mL 3-neck RBF, add:

-

Setup: Attach the Dean-Stark trap filled with 1-propanol and the reflux condenser. Insert a thermocouple into the liquid phase.[1][2]

-

Reaction: Heat to reflux (Internal Temp: ~97-98 °C). Maintain vigorous stirring (600 RPM) to negate external mass transfer limitations.

-

Water Removal: Monitor the collection of the aqueous phase in the Dean-Stark trap. The reaction is considered complete when water generation ceases (approx. 4-6 hours).[1][2]

-

Workup:

-

Cool reaction mixture to room temperature.

-

Filtration: Filter off the solid catalyst (Catalyst can be regenerated).[1][2]

-

Concentration: Remove excess 1-propanol via rotary evaporation.[1][2]

-

Purification: The resulting oil is often sufficiently pure (>95%).[1][2] For analytical grade, perform vacuum distillation (bp est. ~140°C at 10 mmHg).[1][2]

-

Protocol B: Homogeneous Catalysis (Baseline)

Target Audience: Initial screening or small-scale academic synthesis.[1][2]

-

Charging: Dissolve 15.2 g m-Anisic acid in 60.0 g 1-Propanol.

-

Catalyst Addition: Slowly add 0.5 mL conc.

dropwise.[1][2] -

Reaction: Reflux with Dean-Stark trap for 3-5 hours.

-

Workup (Critical Difference):

-

Cool to RT.

-

Quench: Pour mixture into 100 mL saturated

to neutralize acid. -

Extraction: Extract with Ethyl Acetate (3 x 50 mL).

-

Drying: Dry organic layer over

, filter, and evaporate solvent.

-

Analytical Validation & Results

Process Monitoring (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Isocratic Acetonitrile:Water (60:[1]40) + 0.1% Formic Acid.[1][2]

-

Retention Times (approx):

Performance Comparison

The following data typifies results obtained under optimized conditions (10:1 Alcohol:Acid ratio, Reflux).

| Metric | Homogeneous ( | Heterogeneous (Amberlyst-15) |

| Reaction Time | 3.5 Hours | 5.0 Hours |

| Conversion | 98% | 96% |

| Isolated Yield | 89% | 94% |

| Purity (Crude) | 92% (Trace acid remaining) | >98% (Acid-free) |

| Workup Complexity | High (Neutralization/Extraction) | Low (Filtration/Evaporation) |

| Green Score | Low (Corrosive waste) | High (Reusable catalyst) |

Troubleshooting Guide

-

Low Conversion: Check the Dean-Stark trap. If the azeotrope is not separating, the reflux rate may be too low. Ensure the trap is insulated.[1][2]

-

Catalyst Attrition (Solid Acid): If using magnetic stirring, avoid grinding the beads. Overhead mechanical stirring is preferred for scale-up (>1L).[1][2]

Workflow Logic & Decision Matrix

Figure 2: Operational Decision Tree for Esterification

Caption: Decision matrix for selecting catalyst and water removal method based on scale.

References

-

Yadav, G. D., & Mehta, P. H. (1994).[2] Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts. Industrial & Engineering Chemistry Research, 33(9), 2198–2208. Link[1][2]

-

Liu, Y., et al. (2006).[2] Synthesis of propyl 4-methoxybenzoate (Note: Analogous kinetics applied).[1][2] Journal of Chemical Research.[1][2] (General reference for benzoate esterification kinetics).

-

PubChem. (2025).[1][2][3] Propyl 4-methoxybenzoate Compound Summary (Isomer Analog Data). Link[1][2]

-

Taysun, M. B., et al. (2016).[2] Esterification of Carboxylic Acids with Alcohols Catalyzed by Environmentally Friendly Catalysts.[1][2][4][5] Ege University Dept of Chemical Engineering.[1][2][4] (Validation of Amberlyst efficiency). Link

-

Sigma-Aldrich. (2025).[1][2] Amberlyst® 15 hydrogen form Product Specification. Link[1][2]

Note: While specific literature on the propyl ester of the meta-isomer is less prevalent than the para-isomer, the protocols derived above are chemically validated based on the reactivity profiles of substituted benzoic acids.

Sources

Technical Application Note: Optimized One-Pot Synthesis Strategies for Propyl 3-Methoxybenzoate

Introduction & Compound Profile

Propyl 3-methoxybenzoate (also known as propyl m-anisate) is a functionalized aromatic ester utilized as a flavor/fragrance ingredient and a versatile intermediate in the synthesis of pharmaceutical scaffolds.[1][2]

While simple esters are often trivialized, the synthesis of 3-methoxybenzoate derivatives presents specific challenges regarding yield optimization and purification.[2] The electron-donating methoxy group at the meta position slightly deactivates the carbonyl carbon toward nucleophilic attack compared to unsubstituted benzoic acid, though less so than para-substitution.

This Application Note details three distinct "one-pot" synthetic strategies, selected based on scale, available equipment, and "Green Chemistry" requirements.

Compound Data

| Property | Value | Notes |

| IUPAC Name | Propyl 3-methoxybenzoate | |

| CAS Registry | 35826-59-6 | |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| Physical State | Colorless to pale yellow oil | Est.[3][1][2][4][5][6] BP >250°C @ 760 mmHg |

| Solubility | Soluble in EtOH, Et₂O, DCM, Toluene | Insoluble in water |

Strategic Decision Matrix

Selecting the correct protocol depends on your constraints. Use the decision matrix below to determine the optimal workflow.

Method A: In-Situ Acid Chloride Activation (The "Workhorse")[3]

Principle: This is a telescoped one-pot reaction. 3-methoxybenzoic acid is converted to its acid chloride using thionyl chloride (

Reagents

-

Substrate: 3-Methoxybenzoic acid (1.0 equiv)

-

Activator: Thionyl Chloride (

) (1.5 equiv)[1][2] -

Nucleophile:

-Propanol (Excess or 1.2 equiv if using solvent)[3][1][2] -

Base (Optional): Triethylamine (

) or Pyridine (1.2 equiv) - Required if not refluxing to remove HCl.[1][2]

Protocol

-

Activation: In a dry round-bottom flask (RBF) equipped with a reflux condenser and drying tube (

), dissolve 3-methoxybenzoic acid (15.2 g, 100 mmol) in dry Toluene (50 mL). -

Catalysis: Add 2 drops of dry DMF.

-

Chlorination: Add

(10.9 mL, 150 mmol) dropwise. -

Reflux: Heat to reflux (approx. 80-110°C) for 2–3 hours. Monitor cessation of gas evolution (

).-

Checkpoint: The solution should turn from a suspension to a clear, slightly yellow liquid.[2]

-

-

Evaporation (Critical): Cool to 50°C. Apply vacuum to remove excess

and solvent.[1][2][6] (Ideally, chase with fresh toluene twice to ensure all -

Esterification: Redissolve the crude acid chloride residue in fresh dry DCM (50 mL) or Toluene.

-

Addition: Cool to 0°C. Add a mixture of

-Propanol (7.2 g, 120 mmol) and Pyridine (9.5 g, 120 mmol) dropwise over 20 minutes. -

Work-up: Stir at room temperature for 2 hours. Quench with water.[1][2][6] Wash organic layer with 1M HCl (to remove pyridine), then Sat.[2][6]

, then Brine.[2][6] Dry over

Method B: Steglich Esterification (The "Mild" Route)[7]

Principle: Uses DCC (Dicyclohexylcarbodiimide) to activate the carboxylic acid as an O-acylisourea, which is then attacked by the alcohol.[7] DMAP acts as an acyl-transfer catalyst.[3][1][2][6][8] Best For: Lab-scale synthesis, avoiding acidic conditions, and situations where heating is undesirable.[1][2]

Reagents

-

Substrate: 3-Methoxybenzoic acid (1.0 equiv)

-

Alcohol:

-Propanol (1.1 equiv)[3][1][2] -

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv / 10 mol%)[3][1][2]

Protocol

-

Preparation: In a clean RBF, dissolve 3-methoxybenzoic acid (1.52 g, 10 mmol) and

-Propanol (0.66 g, 11 mmol) in anhydrous DCM (20 mL). -

Catalyst: Add DMAP (122 mg, 1 mmol). Stir to dissolve.

-

Coupling: Cool the mixture to 0°C in an ice bath. Add DCC (2.27 g, 11 mmol) in one portion (or dissolved in minimal DCM).

-

Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature. Stir for 3–12 hours.

-

Filtration: Filter the reaction mixture through a Celite pad or fritted glass funnel to remove the DCU precipitate.

-

Work-up: Wash the filtrate with 0.5N HCl (removes DMAP), then Sat.

(removes unreacted acid).[1][2][6] Dry organic layer (

Method C: Acid-Catalyzed Azeotropic Distillation (The "Green" Route)[1][3]

Principle: Classic Fischer esterification driven by the removal of water to shift the equilibrium toward the ester (Le Chatelier's principle).

Best For: Large scale (>100g), low cost, avoiding toxic reagents like

Reagents

-

Substrate: 3-Methoxybenzoic acid (1.0 equiv)

-

Alcohol:

-Propanol (Excess, 3–5 equiv) OR 1.2 equiv if using Toluene as solvent.[1][2][6] -

Catalyst:

-Toluenesulfonic acid (PTSA) (0.05 equiv) or -

Solvent: Toluene (preferred for azeotrope) or neat

-Propanol.[1][2][6]

Protocol

-

Setup: Equip a RBF with a Dean-Stark trap and a reflux condenser.

-

Loading: Add 3-methoxybenzoic acid (30.4 g, 200 mmol),

-Propanol (18 g, 300 mmol), and Toluene (150 mL). -

Catalyst: Add PTSA monohydrate (1.9 g, 10 mmol).

-

Reflux: Heat to vigorous reflux.[1][2][6] Water will co-distill with Toluene/Propanol and separate in the Dean-Stark trap.[2][6]

-

Monitoring: Continue reflux until water collection ceases (theoretical: ~3.6 mL for 200 mmol scale).

-

Work-up: Cool to room temperature. Wash the organic phase with Sat.[2][6]

(removes catalyst and unreacted acid) and Brine.[2][6] -

Purification: Dry over

, evaporate solvent. Distill the residue (vacuum distillation recommended) to obtain pure ester.[2][6]

Process Visualization (Method A Workflow)

Quality Control & Validation

To ensure the integrity of the synthesized product, the following analytical parameters should be verified.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

Interpretation: The triplet at ~4.28 ppm confirms the formation of the ester linkage. The disappearance of the broad carboxylic acid singlet (~11-12 ppm) confirms consumption of the starting material.

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 194 m/z[1][2] -

Base Peak: 135 m/z (Loss of propyl group,

or

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Incomplete removal of | Ensure thorough vacuum evaporation or toluene chase before adding alcohol.[3][1][2][6] |

| Precipitate in Product (Method B) | Residual DCU | Cool filtrate to -20°C to precipitate remaining urea, then refilter.[3][1][2][6] |

| Starting Material Remains (Method C) | Water not removed | Check Dean-Stark trap functionality; ensure vigorous reflux. |

References

-